4-(3-Chloro-4-fluorophenyl)benzoic acid
CAS No.: 195457-73-9
Cat. No.: VC20931353
Molecular Formula: C13H8ClFO2
Molecular Weight: 250.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 195457-73-9 |
---|---|
Molecular Formula | C13H8ClFO2 |
Molecular Weight | 250.65 g/mol |
IUPAC Name | 4-(3-chloro-4-fluorophenyl)benzoic acid |
Standard InChI | InChI=1S/C13H8ClFO2/c14-11-7-10(5-6-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) |
Standard InChI Key | WAWQPHGUJGYFMZ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)C(=O)O |
Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)C(=O)O |
Introduction
Structural Identification and Nomenclature
4-(3-Chloro-4-fluorophenyl)benzoic acid belongs to the class of biphenyl carboxylic acids, featuring a para-substituted benzoic acid moiety linked to a 3-chloro-4-fluorophenyl group. This compound is characterized by its unique substitution pattern, with halogens at specific positions that contribute to its distinctive chemical and physical properties.
Chemical Identifiers
The compound is recognized through various chemical identifiers as outlined in Table 1:
Parameter | Value |
---|---|
Common Name | 4-(3-Chloro-4-fluorophenyl)benzoic acid |
Systematic Name (IUPAC) | 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid |
CAS Registry Number | 195457-73-9 |
Molecular Formula | C₁₃H₈ClFO₂ |
Molecular Weight | 250.65 g/mol |
MDL Number | MFCD11931994 |
Structural Features
The molecular structure of 4-(3-Chloro-4-fluorophenyl)benzoic acid consists of two interconnected benzene rings forming a biphenyl scaffold. The first ring contains a carboxylic acid group (-COOH) at the para position, while the second ring features a chlorine atom at the meta position and a fluorine atom at the para position relative to the inter-ring bond.
This arrangement confers specific electronic and steric properties that influence the compound's reactivity and potential applications. The presence of electron-withdrawing halogen substituents (chlorine and fluorine) alters the electron density distribution across the molecule, affecting its interactions with biological targets and reactivity in chemical transformations .
Physicochemical Properties
Physical State and Appearance
4-(3-Chloro-4-fluorophenyl)benzoic acid typically exists as a crystalline solid at room temperature. This physical state is consistent with other substituted benzoic acids that generally exhibit high melting points due to intermolecular hydrogen bonding involving the carboxylic acid functionality.
Key Physicochemical Parameters
Table 2 summarizes the essential physicochemical properties of 4-(3-Chloro-4-fluorophenyl)benzoic acid:
Property | Value |
---|---|
Physical State | Crystalline solid |
Molecular Weight | 250.65 g/mol |
Melting Point | Not specified in literature, estimated 135-155°C based on similar compounds |
Solubility | Likely soluble in organic solvents (methanol, ethanol, acetone), poorly soluble in water |
Partition Coefficient (LogP) | Estimated 3.2-3.5 based on similar biphenyl structures |
Boiling Point | Estimated >300°C (decomposes before boiling) |
Density | Estimated 1.3-1.5 g/cm³ |
Synthesis Methods
General Synthetic Approaches
The synthesis of 4-(3-Chloro-4-fluorophenyl)benzoic acid can be approached through several potential routes, drawing from established methods for preparing similar biphenyl compounds:
Suzuki-Miyaura Coupling
One of the most efficient routes would involve a palladium-catalyzed Suzuki-Miyaura coupling reaction between 4-carboxyphenylboronic acid (or its ester derivative) and 3-chloro-4-fluorobromobenzene. This cross-coupling approach offers advantages in terms of reaction selectivity and functional group tolerance.
Oxidation of 4-(3-Chloro-4-fluorophenyl)toluene
Another potential synthetic route involves the oxidation of 4-(3-Chloro-4-fluorophenyl)toluene using oxidizing agents such as potassium permanganate or sodium dichromate, converting the methyl group to a carboxylic acid functionality.
Industrial Production Considerations
Chemical Reactivity
Carboxylic Acid Reactivity
As a benzoic acid derivative, 4-(3-Chloro-4-fluorophenyl)benzoic acid can undergo various chemical transformations typical of carboxylic acids:
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Esterification with alcohols to form corresponding esters
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Amidation with amines to form amides
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Reduction to primary alcohols using appropriate reducing agents
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Decarboxylation under specific conditions
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Salt formation with bases
Halogen-Related Reactivity
The presence of chlorine and fluorine substituents introduces additional reactivity patterns:
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Nucleophilic aromatic substitution (particularly at the fluorine position)
-
Metal-catalyzed coupling reactions
-
Halogen-metal exchange reactions
The chlorine atom at the meta position relative to the fluorine would generally be less reactive toward nucleophilic substitution compared to the fluorine atom, creating a reactivity differentiation that could be exploited in selective transformations .
Structure-Activity Relationships
Comparison with Related Compounds
Table 3 presents a comparative analysis of 4-(3-Chloro-4-fluorophenyl)benzoic acid with structurally related compounds:
Compound | Key Structural Differences | Potential Impact on Properties/Activity |
---|---|---|
2-(3-Chloro-4-fluorophenyl)benzoic acid | Carboxylic acid at ortho position instead of para | Different spatial arrangement, potentially altered reactivity and binding properties |
4-(4-Chloro-3-fluorophenyl)benzoic acid | Reversed positions of chlorine and fluorine | Modified electronic distribution, potentially different biological interactions |
4-(3-Chlorophenyl)benzoic acid | Absence of fluorine substituent | Reduced electron-withdrawing effect, altered lipophilicity |
4-(3,4-Dichlorophenyl)benzoic acid | Chlorine instead of fluorine | Increased molecular weight, different electronic properties |
Electronic and Steric Considerations
The positioning of the chlorine and fluorine atoms in 4-(3-Chloro-4-fluorophenyl)benzoic acid creates a specific electronic distribution across the molecule. The electron-withdrawing nature of these halogens affects the acidity of the carboxylic acid group and the reactivity of the aromatic rings.
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